molecular formula C11H10N2O2 B5781583 5-methyl-N-(pyridin-2-yl)furan-2-carboxamide

5-methyl-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B5781583
M. Wt: 202.21 g/mol
InChI Key: SNNGEECDWUXXFU-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position, which is further bonded to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as pyridin-2-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The methyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methyl group at the 5-position.

    5-methyl-N-(pyridin-3-yl)furan-2-carboxamide: The pyridine ring is substituted at the 3-position instead of the 2-position.

Uniqueness

5-methyl-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both the methyl group at the 5-position of the furan ring and the pyridin-2-yl group at the carboxamide position. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

5-methyl-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-5-6-9(15-8)11(14)13-10-4-2-3-7-12-10/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNGEECDWUXXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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